molecular formula C9H5N3O B3218507 3-formyl-1H-pyrrolo[2,3-c]pyridine-7-carbonitrile CAS No. 1190309-91-1

3-formyl-1H-pyrrolo[2,3-c]pyridine-7-carbonitrile

Cat. No. B3218507
CAS RN: 1190309-91-1
M. Wt: 171.16 g/mol
InChI Key: GYTOORZKQQIGDY-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
Usually In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

“3-formyl-1H-pyrrolo[2,3-c]pyridine-7-carbonitrile” is a chemical compound that belongs to the class of 1H-pyrrolo[2,3-b]pyridine derivatives . It has been studied for its potential activities against various types of tumors .


Synthesis Analysis

The synthesis of 1H-pyrrolo[2,3-b]pyridine derivatives, including “3-formyl-1H-pyrrolo[2,3-c]pyridine-7-carbonitrile”, has been reported in several studies . These compounds have shown potent activities against FGFR1, 2, and 3 . In particular, compound 4h exhibited potent FGFR inhibitory activity .


Molecular Structure Analysis

The molecular structure of “3-formyl-1H-pyrrolo[2,3-c]pyridine-7-carbonitrile” is characterized by a pyrrolo[2,3-b]pyridine core . This core structure is common among a series of derivatives that have been synthesized and evaluated for their biological activities .


Chemical Reactions Analysis

The chemical reactions involving “3-formyl-1H-pyrrolo[2,3-c]pyridine-7-carbonitrile” and its derivatives have been studied in the context of their synthesis . The introduction of a carbamoyl group to the C5-position and substitution of a cyclohexylamino group at the C4-position of the 1H-pyrrolo[2,3-b]pyridine ring led to a large increase in JAK3 inhibitory activity .

Mechanism of Action

The mechanism of action of “3-formyl-1H-pyrrolo[2,3-c]pyridine-7-carbonitrile” and its derivatives involves the inhibition of FGFR signaling pathway, which plays an essential role in various types of tumors . These compounds have shown potent activities against FGFR1, 2, and 3 .

Future Directions

The future directions for the research on “3-formyl-1H-pyrrolo[2,3-c]pyridine-7-carbonitrile” and its derivatives involve further development of these compounds as potential FGFR inhibitors for cancer therapy . The low molecular weight of these compounds makes them appealing lead compounds for subsequent optimization .

properties

IUPAC Name

3-formyl-1H-pyrrolo[2,3-c]pyridine-7-carbonitrile
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H5N3O/c10-3-8-9-7(1-2-11-8)6(5-13)4-12-9/h1-2,4-5,12H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GYTOORZKQQIGDY-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CN=C(C2=C1C(=CN2)C=O)C#N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H5N3O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

171.16 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

3-formyl-1H-pyrrolo[2,3-c]pyridine-7-carbonitrile

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
3-formyl-1H-pyrrolo[2,3-c]pyridine-7-carbonitrile
Reactant of Route 2
Reactant of Route 2
3-formyl-1H-pyrrolo[2,3-c]pyridine-7-carbonitrile
Reactant of Route 3
Reactant of Route 3
3-formyl-1H-pyrrolo[2,3-c]pyridine-7-carbonitrile
Reactant of Route 4
Reactant of Route 4
3-formyl-1H-pyrrolo[2,3-c]pyridine-7-carbonitrile
Reactant of Route 5
Reactant of Route 5
3-formyl-1H-pyrrolo[2,3-c]pyridine-7-carbonitrile
Reactant of Route 6
Reactant of Route 6
3-formyl-1H-pyrrolo[2,3-c]pyridine-7-carbonitrile

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.